molecular formula C11H14F6N3PRu B2769156 Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate CAS No. 80049-61-2

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate

Cat. No.: B2769156
CAS No.: 80049-61-2
M. Wt: 434.3 g/mol
InChI Key: MWTHSHMABYJQHQ-UHFFFAOYSA-N
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Description

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is an organometallic compound with the chemical formula ([ (C_5H_5)Ru(CH_3CN)_3]PF_6). This compound features a ruthenium center coordinated to a cyclopentadienyl ligand and three acetonitrile molecules, with hexafluorophosphate as the counterion. It is widely used as a catalyst in various organic reactions due to its unique electronic and steric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate typically involves the reaction of cyclopentadienylruthenium(II) chloride dimer with acetonitrile in the presence of a silver hexafluorophosphate. The reaction is carried out under an inert atmosphere to prevent oxidation of the ruthenium center. The general reaction scheme is as follows:

[ \text{[(C}_5\text{H}_5\text{)RuCl}_2\text{]} + 6 \text{CH}_3\text{CN} + 2 \text{AgPF}_6 \rightarrow 2 \text{[(C}_5\text{H}_5\text{)Ru(CH}_3\text{CN}_3\text{)]PF}_6 + 2 \text{AgCl} ]

Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production would follow similar synthetic routes with optimizations for scale, such as continuous flow reactors to enhance yield and purity. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is involved in various types of reactions, including:

    Oxidation: It can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.

    Reduction: It is used in hydrogenation reactions to reduce alkenes and alkynes to alkanes.

    Substitution: The acetonitrile ligands can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common reagents include oxygen or hydrogen peroxide, often in the presence of a base.

    Reduction: Hydrogen gas or hydride donors like sodium borohydride are typically used.

    Substitution: Ligand exchange reactions often require mild heating and the presence of a coordinating solvent.

Major Products:

Scientific Research Applications

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Pentamethylcyclopentadienyltris(acetonitrile)ruthenium(II) hexafluorophosphate
  • Dichloro(p-cymene)ruthenium(II) dimer
  • Bis(cyclopentadienyl)ruthenium(II)

Comparison: Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is unique due to its combination of cyclopentadienyl and acetonitrile ligands, which provide a balance of stability and reactivity. Compared to pentamethylcyclopentadienyl derivatives, it offers different steric and electronic properties, making it suitable for specific catalytic applications. The hexafluorophosphate counterion also enhances its solubility in polar solvents, which can be advantageous in certain reactions .

Properties

CAS No.

80049-61-2

Molecular Formula

C11H14F6N3PRu

Molecular Weight

434.3 g/mol

IUPAC Name

acetonitrile;cyclopenta-1,3-diene;ruthenium(2+);hexafluorophosphate

InChI

InChI=1S/C5H5.3C2H3N.F6P.Ru/c1-2-4-5-3-1;3*1-2-3;1-7(2,3,4,5)6;/h1-5H;3*1H3;;/q-1;;;;-1;+2

InChI Key

MWTHSHMABYJQHQ-UHFFFAOYSA-N

SMILES

CC#N.CC#N.CC#N.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Ru+]

Canonical SMILES

CC#N.CC#N.CC#N.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2]

solubility

not available

Origin of Product

United States

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